molecular formula C16H14N4O2 B8583930 1-((6-methylpyridin-2-yl)methyl)-4-nitro-3-vinyl-1H-indazole

1-((6-methylpyridin-2-yl)methyl)-4-nitro-3-vinyl-1H-indazole

Cat. No. B8583930
M. Wt: 294.31 g/mol
InChI Key: XYIJHQMXWRXTGE-UHFFFAOYSA-N
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Patent
US08841455B2

Procedure details

To 1-((6-methylpyridin-2-yl)methyl)-4-nitro-3-vinyl-1H-indazole (28.2 g, 95.8 mmol, Example 5, step C) in EtOH/DCM (300 mL/10 mL) was added palladium hydroxide (15 g, 20% wt). The reaction was purged with N2 and charged with hydrogen to 45 psi. The reaction was recharged during the reaction to 45 psi 4-5 times for the first 30 minutes. After 2 hours, the reaction was stopped, filtered through Celite, and the filter pad was washed with MeOH/DCM/Et3N (1 L, 10:1:1). The filtrate was concentrated and silica gel chromatography (EtOAc/hexanes 1:3) to provide the desired product (22.4 g).
Quantity
28.2 g
Type
reactant
Reaction Step One
Name
EtOH DCM
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:7]=[C:6]([CH2:8][N:9]2[C:17]3[C:12](=[C:13]([N+:18]([O-])=O)[CH:14]=[CH:15][CH:16]=3)[C:11]([CH:21]=[CH2:22])=[N:10]2)[CH:5]=[CH:4][CH:3]=1>CCO.C(Cl)Cl.[OH-].[Pd+2].[OH-]>[CH2:21]([C:11]1[C:12]2[C:13]([NH2:18])=[CH:14][CH:15]=[CH:16][C:17]=2[N:9]([CH2:8][C:6]2[CH:5]=[CH:4][CH:3]=[C:2]([CH3:1])[N:7]=2)[N:10]=1)[CH3:22] |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
28.2 g
Type
reactant
Smiles
CC1=CC=CC(=N1)CN1N=C(C2=C(C=CC=C12)[N+](=O)[O-])C=C
Name
EtOH DCM
Quantity
300 mL
Type
solvent
Smiles
CCO.C(Cl)Cl
Name
Quantity
15 g
Type
catalyst
Smiles
[OH-].[Pd+2].[OH-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was purged with N2
ADDITION
Type
ADDITION
Details
charged with hydrogen to 45 psi
CUSTOM
Type
CUSTOM
Details
The reaction was recharged during the reaction to 45 psi 4-5 times for the first 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered through Celite
WASH
Type
WASH
Details
the filter pad was washed with MeOH/DCM/Et3N (1 L, 10:1:1)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C)C1=NN(C=2C=CC=C(C12)N)CC1=NC(=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 22.4 g
YIELD: CALCULATEDPERCENTYIELD 87.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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